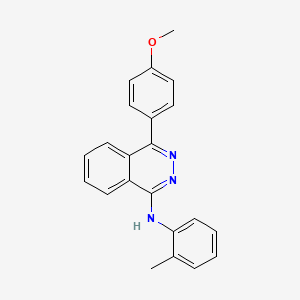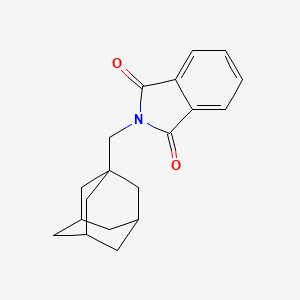
2-(allylthio)-4-(2,5-dimethylbenzylidene)-1,3-thiazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(allylthio)-4-(2,5-dimethylbenzylidene)-1,3-thiazol-5(4H)-one is a synthetic compound that has been the subject of extensive research due to its potential use in various scientific applications. This compound is also known as "DMBT" and is a member of the thiazole family of compounds. The unique chemical structure of DMBT has led to its use in a variety of scientific studies, including as a tool for investigating biological processes and as a potential therapeutic agent.
作用機序
The mechanism of action of DMBT is not fully understood, but studies have suggested that it may act by inhibiting certain enzymes or signaling pathways involved in inflammation and cancer development. DMBT has also been shown to interact with certain proteins involved in cellular processes, such as the cell cycle and apoptosis.
Biochemical and Physiological Effects:
DMBT has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory and anti-cancer activity. Studies have also suggested that DMBT may have neuroprotective effects and could potentially be used in the treatment of neurological disorders.
実験室実験の利点と制限
One advantage of using DMBT in lab experiments is its unique chemical structure, which allows for specific interactions with biological molecules. However, DMBT can be difficult to synthesize and purify, which can limit its use in certain experiments. Additionally, the potential toxicity of DMBT must be taken into consideration when using it in experiments.
将来の方向性
There are several potential future directions for research involving DMBT. One area of interest is the development of DMBT as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of DMBT and its potential interactions with biological molecules. Finally, the synthesis and purification of DMBT could be optimized to improve its use in lab experiments.
合成法
The synthesis of DMBT is a multi-step process that involves the use of various reagents and reaction conditions. One common method for synthesizing DMBT involves the reaction of 2-aminothiazole with allyl bromide to produce 2-(allylthio)thiazole. This intermediate is then reacted with 2,5-dimethylbenzaldehyde under basic conditions to produce DMBT.
科学的研究の応用
DMBT has been used in a variety of scientific studies due to its unique chemical structure and potential applications. One area of research that has utilized DMBT is in the study of biological processes, such as protein-protein interactions and enzyme activity. DMBT has also been investigated as a potential therapeutic agent, with studies showing its potential as an anti-inflammatory and anti-cancer agent.
特性
IUPAC Name |
(4Z)-4-[(2,5-dimethylphenyl)methylidene]-2-prop-2-enylsulfanyl-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NOS2/c1-4-7-18-15-16-13(14(17)19-15)9-12-8-10(2)5-6-11(12)3/h4-6,8-9H,1,7H2,2-3H3/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVJCRDRPBWJGH-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C=C2C(=O)SC(=N2)SCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)/C=C\2/C(=O)SC(=N2)SCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-chlorophenyl)-3-[(2-hydroxyphenyl)amino]-2-propen-1-one](/img/structure/B5226346.png)
![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5226351.png)
![2-[1-(4-chlorophenyl)cyclobutyl]-5-[3-oxo-3-(1-pyrrolidinyl)propyl]-1,3,4-oxadiazole](/img/structure/B5226359.png)
![1-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B5226365.png)

![5-[(3-methoxyphenoxy)methyl]-N-methyl-N-[4-(4-morpholinyl)butyl]-3-isoxazolecarboxamide](/img/structure/B5226377.png)
![5-{3-ethoxy-4-[2-(1-naphthylthio)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5226388.png)

![1-ethyl-5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5226410.png)
![1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5226416.png)
![2-(ethylthio)ethyl 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5226417.png)
![5-{[5-(4-nitrophenyl)-2-furyl]methylene}-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5226432.png)